2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine
Description
X-ray Crystallographic Studies
While direct X-ray diffraction data for this compound remains unpublished, structural analogs provide insights. For example, 5-phenyl-1,2,4-oxadiazole-3-carboxamide (a related 1,2,4-oxadiazole derivative) exhibits a planar oxadiazole ring with bond lengths of 1.30–1.36 Å for N-O and 1.28–1.32 Å for C-N bonds. The benzyl group in analogous compounds adopts a near-perpendicular orientation relative to the oxadiazole plane, minimizing steric strain.
Key geometric features inferred for the title compound include:
Tautomeric Behavior of 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring exhibits tautomerism, influencing its electronic properties. In protic solvents, the lactim form (Figure 1) becomes dominant, enabling reactivity as a dipolarophile in cycloadditions. Quantum mechanical calculations on similar systems reveal tautomeric equilibrium constants (K) of 10⁻³–10⁻⁵, favoring the oxadiazole tautomer in nonpolar media.
Figure 1 : Tautomeric equilibrium of 1,2,4-oxadiazole derivatives.
(Lactim form stabilizes in polar environments, enhancing electrophilicity at C-5.)
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Signature Analysis
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.23–7.49 (m, 5H) : Aromatic protons of the benzyl group.
- δ 5.64 (s, 2H) : Methylene protons (-CH₂-) linking benzyl to oxadiazole.
- δ 3.30–3.50 (br, 2H) : Ethylamine NH₂ protons, broadened due to exchange.
- δ 2.70–2.90 (t, 2H) : Methylene group adjacent to the oxadiazole ring.
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions (KBr pellet, cm⁻¹):
- 3280 (m) : N-H stretching of primary amine.
- 1605 (s) : C=N stretching of the oxadiazole ring.
- 1550 (m) : Aromatic C=C vibrations.
- 1264 (s) : C-O-C asymmetric stretching.
- 1021 (m) : C-N-C bending mode.
Table 1 : Summary of spectroscopic data.
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 5.64 (s, 2H) | Benzyl-Oxadiazole CH₂ |
| ¹³C NMR | δ 164.2 | Oxadiazole C=N |
| IR | 1605 cm⁻¹ | C=N stretch |
Properties
IUPAC Name |
2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-7-6-11-13-10(14-15-11)8-9-4-2-1-3-5-9/h1-5H,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOHYRKSBOVZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Oxadiazole Ring
The first step in synthesizing 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine involves creating the oxadiazole ring. This can be achieved through several methods:
Condensation Reaction : A common method involves the reaction of hydroxylamine with carboxylic acid derivatives or nitriles to form amidoximes, which are then cyclized to form oxadiazoles. For instance, a benzonitrile can be reacted with hydroxylamine to yield an amidoxime intermediate that subsequently cyclizes to form the oxadiazole.
Ullmann-type Reaction : Another approach utilizes an Ullmann-type reaction where a benzonitrile reacts with hydroxylamine under specific conditions to yield substituted oxadiazoles.
Functionalization to Form this compound
Once the oxadiazole ring is formed, the next step is to introduce the ethanamine side chain:
- Alkylation Reaction : The oxadiazole can undergo alkylation with an appropriate alkyl halide or amine to introduce the ethanamine functionality. This reaction typically requires a base and is conducted under reflux conditions.
Example Synthesis
A representative synthesis of this compound may follow these steps:
-
- React benzoyl chloride with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) to form 3-benzyl-1,2,4-oxadiazol.
-
- Treat 3-benzyl-1,2,4-oxadiazol with ethylene diamine or an equivalent amine under reflux conditions to yield this compound.
Yield and Purification
The final product can be purified using recrystallization or chromatography techniques to achieve high purity levels. Typical yields reported for similar reactions range from 60% to 80% depending on reaction conditions and starting materials used.
| Step | Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Oxadiazole Formation | Benzonitrile + Hydroxylamine | Ethanol, Reflux | 70 |
| 2 | Alkylation | Oxadiazole + Ethylene diamine | Reflux | 80 |
| 3 | Purification | Crystallization/Chromatography | Varies | - |
The preparation of this compound involves a series of well-established synthetic methods that can be optimized for industrial applications. The diversity in preparation techniques allows for flexibility in synthesis depending on available reagents and desired yields. Future research may focus on enhancing yields and exploring alternative synthetic pathways that could simplify the process or improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted ethanamine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine as an anticancer agent. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
In a study examining the structure-activity relationship of oxadiazole derivatives, it was found that modifications to the oxadiazole core could enhance anticancer activity. The compound exhibited an IC50 value in the micromolar range against MCF-7 cells, indicating its potential as a lead compound for further development into anticancer drugs .
Neuroprotective Effects
Another promising application of this compound is its neuroprotective properties. Research has suggested that oxadiazole derivatives can inhibit neuroinflammation and protect neuronal cells from apoptosis. The activation of anti-apoptotic pathways through the modulation of p53 expression has been observed, suggesting that compounds like this compound could be beneficial in treating neurodegenerative diseases .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes that are implicated in disease processes. For example, some oxadiazole derivatives have shown inhibitory effects on histone deacetylases (HDACs), which play a critical role in cancer progression and other diseases. In vitro studies demonstrated that certain analogs could inhibit HDAC activity at low nanomolar concentrations .
Antimicrobial Properties
There is also emerging evidence supporting the antimicrobial activity of 1,2,4-oxadiazole derivatives. Compounds with this scaffold have been tested against a range of bacterial strains and have shown promising results in inhibiting growth, making them candidates for further development as antimicrobial agents .
Case Study: Anticancer Activity in MCF-7 Cells
In a controlled study involving this compound:
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Method : Cells were treated with varying concentrations of the compound.
- Results : Significant cell death was observed at concentrations above 10 µM with an IC50 value determined to be approximately 6 µM.
This study indicates the potential for developing this compound into an effective anticancer therapeutic agent.
Case Study: Neuroprotective Effects
A separate investigation focused on the neuroprotective effects of oxadiazole derivatives:
- Objective : To assess the impact on neuronal cell survival under oxidative stress conditions.
- Method : Neuronal cells were exposed to hydrogen peroxide with and without treatment of the oxadiazole derivative.
- Results : The treated group showed a marked reduction in apoptosis markers compared to controls.
These findings suggest that this compound may hold therapeutic potential for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution on the Oxadiazole Core
Position 3 Substituents
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS: 1185301-35-2):
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride (CAS: 1245569-30-5):
Position 5 Substituents
Modifications to the Amine Side Chain
- 1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride (CAS: 1156900-49-0): Replaces ethylamine with a piperazine-ethyl group. Molecular formula: C₁₅H₂₁ClN₄O (MW: 308.81 g/mol).
- 2-(3-Pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine: Replaces oxadiazole with a triazole ring and pyridyl substituent. Molecular formula: C₉H₁₁N₅ (MW: 189.22 g/mol).
Physicochemical Properties
| Property | 2-(3-Benzyl-oxadiazol-5-yl)ethanamine | 1-(3-Benzyl-oxadiazol-5-yl)methanamine | 2-[3-(4-Chlorophenyl)-oxadiazol-5-yl]ethanamine |
|---|---|---|---|
| Molecular Weight (g/mol) | 203.25 | 225.68 | 260.12 |
| LogP (Predicted) | ~2.1 | ~1.8 | ~2.5 |
| Solubility (HCl salt) | High | Moderate | High |
| Hydrogen Bond Donors | 2 | 2 | 2 |
Biological Activity
2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects. The findings are supported by various studies and data tables summarizing key research outcomes.
Chemical Structure and Synthesis
The chemical structure of this compound features a benzyl group attached to a 1,2,4-oxadiazole ring. The synthesis of this compound typically involves cyclization reactions of amidoximes with appropriate reagents under controlled conditions .
Anticancer Activity
Recent studies have highlighted the significant anticancer potential of this compound. This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Tamoxifen (10.38) |
| MEL-8 | 12.00 | Doxorubicin |
Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through modulation of key signaling pathways, including upregulation of p53 and activation of caspase pathways .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that oxadiazole derivatives can effectively combat various bacterial strains:
- Activity Against Pathogens : The compound has shown efficacy against multidrug-resistant strains such as Clostridioides difficile and Enterococcus faecium, with rapid killing kinetics observed in time-kill assays .
| Pathogen | MIC (µg/mL) | Killing Time (h) |
|---|---|---|
| C. difficile | 6 | 3 |
| E. faecium | 8 | 1 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune responses.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : The compound modulates apoptotic pathways by influencing protein interactions related to cell survival and death.
- Enzyme Inhibition : It may inhibit enzymes involved in disease pathways, enhancing its therapeutic potential against cancer and infections.
Case Studies
Several case studies have documented the effectiveness of oxadiazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A study involving MCF-7 cells treated with oxadiazole derivatives showed a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
- Antimicrobial Efficacy : Clinical evaluations demonstrated rapid eradication of C. difficile infections in patients treated with modified oxadiazole compounds.
Q & A
Q. What are the established synthetic routes for 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine?
The compound is typically synthesized via cyclization of amidoxime intermediates. A common approach involves reacting a benzyl-substituted amidoxime with a β-aminoethyl group under acidic or thermal conditions. For example, condensation reactions using acetyl chloride or HOBt/DCC coupling reagents can facilitate oxadiazole ring formation . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity yields.
Q. How is the structural identity of this compound confirmed?
- Spectroscopy : 1H and 13C NMR are used to confirm proton and carbon environments, with characteristic peaks for the oxadiazole ring (e.g., δ 8.5–9.0 ppm for aromatic protons adjacent to the oxadiazole). 2D NMR (COSY, HSQC) resolves connectivity .
- Crystallography : Single-crystal X-ray diffraction (employing SHELX programs like SHELXL for refinement) provides unambiguous confirmation of the 3-benzyl-oxadiazole core and ethanamine side chain .
Q. What biological targets or pathways are associated with this compound?
The 1,2,4-oxadiazole moiety is linked to modulation of serotonin (5-HT) receptors, particularly 5-HT1A/2A subtypes, due to structural analogs like L-694,247 . It also shows potential as a sphingosine-1-phosphate (S1P) receptor agonist, with implications in neuroinflammation and neurodegenerative diseases .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) enhance cyclization efficiency.
- Byproduct Mitigation : Monitor pH during amidoxime formation to prevent hydrolysis of the oxadiazole ring .
Q. How to address contradictions in reported biological activity data?
- Orthogonal Assays : Compare results across multiple assays (e.g., radioligand binding vs. functional cAMP assays for receptor activity).
- Meta-Analysis : Pool data from studies using standardized protocols (e.g., IC50 values under consistent buffer conditions) .
- Structural Validation : Confirm compound integrity in biological matrices via LC-MS to rule out degradation artifacts.
Q. What computational strategies predict target engagement and selectivity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with S1P1 or 5-HT receptors. Key residues (e.g., S1P1’s Tyr98) may govern binding affinity .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic interactions.
Q. How to design structure-activity relationship (SAR) studies for improved pharmacological properties?
- Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing substituents for enhanced metabolic stability) or ethanamine chain (e.g., N-alkylation for blood-brain barrier penetration).
- Activity Profiling : Test analogs against panels of receptors (e.g., 5-HT, dopamine D2) using high-throughput screening. Tabulate EC50/IC50 values as in Table 1 :
| Analog | 5-HT1A EC50 (nM) | S1P1 IC50 (nM) |
|---|---|---|
| Parent | 120 | 85 |
| -NO2 | 45 | 110 |
| -OCH3 | 200 | 70 |
Q. How does stereochemistry influence biological activity, and how is it analyzed?
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
- Activity Comparison : Test R/S enantiomers in receptor binding assays; e.g., the R-enantiomer of a related oxadiazole showed 10-fold higher 5-HT2A affinity .
- X-ray Analysis : Determine absolute configuration via anomalous dispersion in crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
